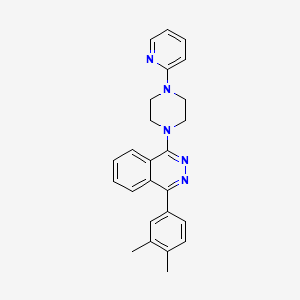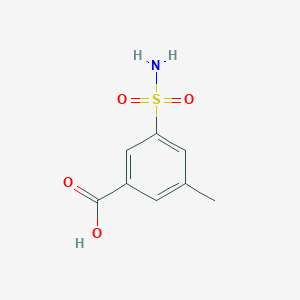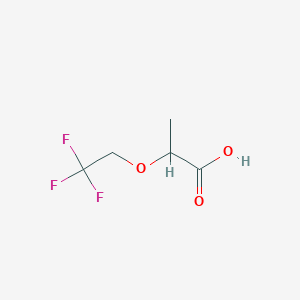![molecular formula C21H20N2O4 B2845727 1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903893-45-7](/img/structure/B2845727.png)
1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Azetidine is a four-membered nitrogen heterocycle . The compound you mentioned seems to be a complex molecule that includes these structures along with a biphenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine and azetidine rings, possibly from different cyclic or acyclic precursors . The biphenyl group could be introduced through a coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and azetidine rings, along with the biphenyl group. The exact structure would depend on the specific arrangement and connectivity of these components .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and azetidine rings, which are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and azetidine rings, as well as the biphenyl group .Scientific Research Applications
Antidepressant and Nootropic Agent Synthesis
The compound has been utilized in the synthesis of 2-azetidinones with antidepressant and nootropic activities. Compounds synthesized using similar structures exhibited significant antidepressant activity in pharmacological evaluations, highlighting the potential of this chemical structure in developing central nervous system (CNS) active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Studies
Research involving similar pyrrolidine derivatives has demonstrated significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. The structural features of these compounds contribute to their ability to act against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Haddad et al., 2015).
Positron Emission Tomography Ligand Development
Compounds with similar structures have been developed as ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. These ligands, including derivatives of azetidinones, have shown promising properties for brain imaging and the study of receptor distributions and functions in various neurological disorders (Doll et al., 1999).
Acetylenic Dimerization Research
The compound's structural analogs have been synthesized and studied in the context of acetylenic dimerization. These studies contribute to understanding the chemical reactions and mechanisms involved in the formation of dimerized compounds, which are significant in various synthetic applications (Muhi-eldeen, Al-kaissi, & Al-Muhtaseb, 2015).
Synthesis of Pyrimidin-2(5H)-one Derivatives
Research has been conducted on synthesizing pyrimidin-2(5H)-one derivatives, where compounds with similar structures were utilized. These derivatives have shown promising antibacterial and antifungal activities, highlighting their potential use in pharmaceutical applications (Bansode, Ansari, & Gawale, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-[2-(4-phenylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-19-10-11-20(25)23(19)17-12-22(13-17)21(26)14-27-18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-9,17H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOGLAWKHTWING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845644.png)
![N-(4-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2845645.png)
![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid](/img/structure/B2845648.png)
![2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2845649.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2845654.png)

![8-methoxy-3-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2845656.png)


![N-(1-cyanocyclohexyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2845660.png)



